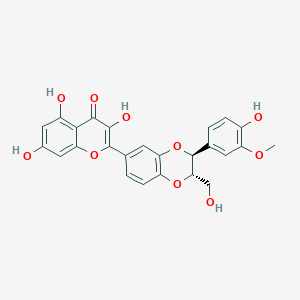
2,3-Dehydrosilybin B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dehydrosilybin B is a flavonolignan derived from the oxidation of silybin B, a major component of silymarin, which is extracted from the seeds of the milk thistle plant (Silybum marianum). This compound is known for its potent antioxidant properties, which are significantly stronger than those of its precursor, silybin B .
准备方法
Synthetic Routes and Reaction Conditions: 2,3-Dehydrosilybin B is synthesized through the base-catalyzed oxidation of silybin B. The reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under alkaline conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the extraction of silybin B from milk thistle seeds, followed by its oxidation to produce this compound. The extraction process usually involves defatting the seeds with n-hexane, followed by extraction with methanol .
化学反应分析
Types of Reactions: 2,3-Dehydrosilybin B undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can convert it back to silybin B.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkylating agents under basic conditions.
Major Products:
- Hydroxyl derivatives
- Methylated derivatives
- Glucuronides and sulfates
科学研究应用
2,3-Dehydrosilybin B has a wide range of applications in scientific research:
- Chemistry: Used as a model compound for studying oxidation and reduction reactions.
- Biology: Investigated for its antioxidant properties and its ability to scavenge free radicals.
- Medicine: Explored for its potential in treating liver diseases and its anticancer properties. It has shown significant cytotoxicity against various cancer cell lines .
- Industry: Potential use in the development of antioxidant formulations and supplements .
作用机制
2,3-Dehydrosilybin B exerts its effects primarily through its antioxidant activity. The compound scavenges free radicals and inhibits lipid peroxidation. The presence of the 2,3-double bond and the catechol moiety in the E-ring are crucial for its antioxidant activity. It also undergoes conjugation reactions, forming glucuronides and sulfates, which are then excreted from the body .
相似化合物的比较
- Silybin A and B: Precursors of 2,3-Dehydrosilybin B, with lower antioxidant activity.
- 2,3-Dehydrosilybin A: An enantiomer of this compound, with similar properties but different stereochemistry.
- Silychristin and Silydianin: Other flavonolignans from silymarin with varying degrees of antioxidant activity .
Uniqueness: this compound is unique due to its enhanced antioxidant properties compared to its precursors. Its ability to undergo various chemical reactions and form multiple derivatives makes it a versatile compound for research and potential therapeutic applications .
属性
CAS 编号 |
142796-24-5 |
|---|---|
分子式 |
C25H20O10 |
分子量 |
480.4 g/mol |
IUPAC 名称 |
3,5,7-trihydroxy-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one |
InChI |
InChI=1S/C25H20O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,24,26-29,31H,10H2,1H3/t20-,24-/m0/s1 |
InChI 键 |
BVKQRAYKLBRNIK-RDPSFJRHSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)[C@H]2[C@@H](OC3=C(O2)C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |
规范 SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-(4'-(3-methyl-4-(phenylmethylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B12337599.png)
![[2,2,3,3,3-Pentafluoro-1,1-bis(trifluoromethyl)propyl] 2-fluoroprop-2-enoate](/img/structure/B12337603.png)

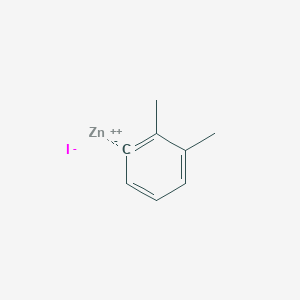
![2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[24-[[2-[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-54-(2-amino-2-oxoethyl)-36,77-dibenzyl-10,27-bis(3-carbamimidamidopropyl)-57,60-bis(carboxymethyl)-48,74,83-tris(hydroxymethyl)-30,71-bis[(4-hydroxyphenyl)methyl]-86-(1H-imidazol-5-ylmethyl)-7,80-bis(2-methylpropyl)-33-(2-methylsulfanylethyl)-3,6,9,12,18,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,82,85,88,93-hexacosaoxo-51-propan-2-yl-21,22,65,66,90,91-hexathia-2,5,8,11,17,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,81,84,87,94-hexacosazatetracyclo[43.43.4.219,63.013,17]tetranonacontane-68-carbonyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid](/img/structure/B12337615.png)
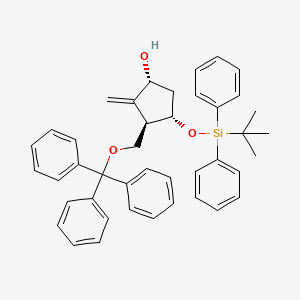
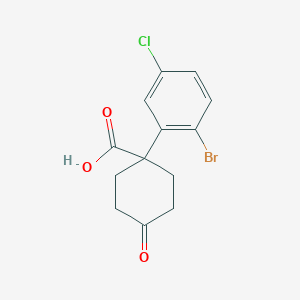
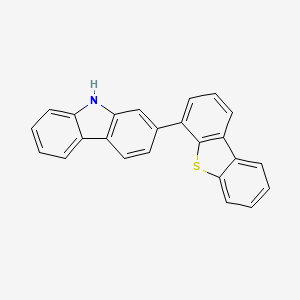
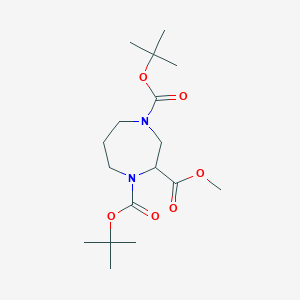
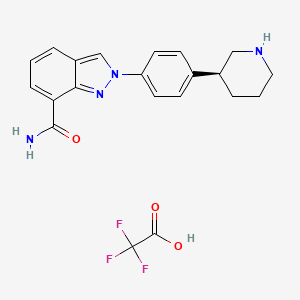
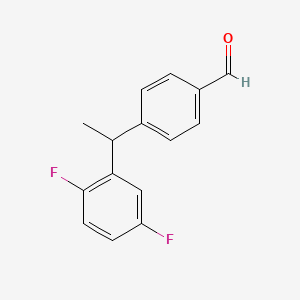

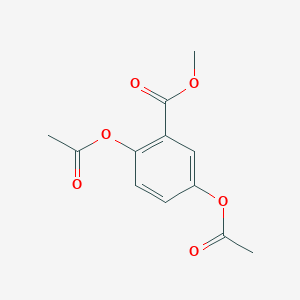
![1,3-Oxathiolane-2-carboxylic acid, 5-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester, [1R-[1alpha(2S*,5S*),2beta,5alpha]]-](/img/structure/B12337692.png)
